Product packaging for 4,4-Difluoro-L-norvaline(Cat. No.:CAS No. 148043-97-4)

4,4-Difluoro-L-norvaline

Cat. No.: B585543
CAS No.: 148043-97-4
M. Wt: 153.129
InChI Key: HNZGXYVBLJPLTD-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-L-norvaline (CAS 1544429-53-9) is a synthetic, non-proteinogenic amino acid of growing interest in medicinal chemistry and biochemical research. It features a molecular formula of C5H9F2NO2 and a molecular weight of 153.13 g/mol . As a fluorinated analog of L-norvaline, this compound is part of a broader class of fluorinated non-canonical amino acids (FAAs). Incorporating fluorine atoms into amino acids is a established strategy to enhance the pharmacological properties of peptide-based therapeutics. Fluorination can improve metabolic stability, influence lipophilicity, and fine-tune the electronic properties of molecules, which can lead to improved target interactions and enhanced cell permeability . While the parent compound, L-norvaline, is known for its activity as an arginase inhibitor—a mechanism studied in contexts from bodybuilding to neurodegenerative models like Alzheimer's disease —the specific research applications of this compound are still being explored. Its primary research value lies in its utility as a specialized building block. Researchers can employ this reagent in the synthesis of complex peptides using advanced systems like the Flexible In-vitro Translation (FIT) system, enabling the discovery of novel fluorinated macrocyclic peptides with potential as therapeutic agents or biological tools . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9F2NO2 B585543 4,4-Difluoro-L-norvaline CAS No. 148043-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4,4-difluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2/c1-5(6,7)2-3(8)4(9)10/h3H,2,8H2,1H3,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZGXYVBLJPLTD-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C[C@@H](C(=O)O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665071
Record name 4,4-Difluoro-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148043-97-4
Record name 4,4-Difluoro-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereoselective Synthetic Methodologies and Advanced Chemical Derivatization

Established Synthetic Routes to Enantiopure 4,4-Difluoro-L-norvaline

The creation of enantiomerically pure this compound relies on sophisticated synthetic strategies that can control the three-dimensional arrangement of atoms, a critical factor for biological activity.

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules like L-amino acids. frontiersin.org Chiral nickel(II) complexes, in particular, have proven effective in the asymmetric synthesis of various amino acids. researchgate.netnih.gov These complexes act as chiral templates, guiding the formation of the desired stereoisomer. For instance, a method utilizing a chiral Ni(II) complex of a Schiff base derived from glycine (B1666218) has been developed for the asymmetric synthesis of related fluorinated amino acids. researchgate.netnih.gov This approach often involves the alkylation of the complex, where the chiral ligand dictates the stereochemical outcome of the reaction. nih.gov The use of chiral ligands with specific substitution patterns, such as chlorine atoms, can significantly enhance the diastereoselectivity, achieving ratios of up to ~98.5:1.5. nih.gov

Another approach in asymmetric synthesis involves phase transfer catalysis. For the synthesis of related non-fluorinated amino acids like L-norvaline, a phase transfer catalyst derived from cinchonidine (B190817) has been used to achieve high enantiomeric excess (>97%). nih.gov While not directly applied to this compound in the provided context, this methodology highlights a potential strategy for stereoselective synthesis.

Catalyst TypeKey FeaturesTypical Stereoselectivity
Chiral Ni(II) ComplexesUtilize chiral Schiff base ligands to direct stereochemistry. researchgate.netnih.govHigh diastereoselectivity (up to ~98.5:1.5) can be achieved with modified ligands. nih.gov
Chiral Phase Transfer CatalystsEmploys chiral catalysts (e.g., from cinchonidine) to control enantioselectivity. nih.govCan achieve high enantiomeric excess (e.g., >97% for L-norvaline). nih.gov

The introduction of two fluorine atoms at a specific carbon is a key challenge in synthesizing this compound. One common strategy involves using electrophilic fluorinating agents. d-nb.info Selectfluor® is a widely used reagent for such transformations. nih.govd-nb.infonih.gov The mechanism often involves the fluorination of an enolate or a similar nucleophilic species. d-nb.info For example, the synthesis of 4,4-difluoro-1H-pyrazole derivatives involves the reaction of a pyrazole (B372694) with Selectfluor®, where initial fluorination at the 4-position is followed by a second fluorination at the same site. d-nb.info

Another approach is deconstructive fluorination, where a cyclic amine derivative can be cleaved and subsequently fluorinated. nih.gov This method uses reagents like AgBF4 and Selectfluor® to achieve C-C bond cleavage followed by C-F bond formation. nih.gov While complex, this strategy allows for the creation of fluorinated acyclic amines from readily available cyclic precursors. nih.gov

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is another relevant technique. Reagents like DAST (diethylaminosulfur trifluoride) and its more stable analogues, such as XtalFluor, are employed for this purpose. This method could be applied to a precursor molecule containing a hydroxyl group at the C4 position.

Scaling up the synthesis of complex molecules like this compound from milligram to gram quantities presents several challenges, including reaction efficiency, purification, and cost-effectiveness. researchgate.netgappeptides.com The use of chiral Ni(II) complexes has shown promise for gram-scale synthesis of fluorinated amino acids. researchgate.netchemrxiv.org These methods can produce products in good yields and high enantiomeric purity (>94% ee). researchgate.net A key advantage of this system is the ability to recover and reuse the chiral ligand, making the process more atom-economical. researchgate.net

Successful gram-scale synthesis often requires optimization of reaction conditions and purification methods. For instance, in the synthesis of fluorinated amino acids using Ni(II) complexes, the alkylated complexes can be isolated on a gram-scale with high diastereomeric purity, and the final amino acids are obtained after hydrolysis and protection. chemrxiv.org Recrystallization can sometimes be used for purification on a larger scale, which is often more practical than chromatography. mdpi.com

Synthesis ScaleKey ChallengesPotential Solutions
MilligramProof of concept, initial biological testing.Standard laboratory techniques.
GramReaction efficiency, purification, cost. researchgate.netgappeptides.comUse of recoverable catalysts (e.g., Ni(II) complexes), optimization of reaction conditions, use of crystallization for purification. researchgate.netmdpi.com
Multi-kilogramSafety, equipment, waste management, regulatory compliance. gappeptides.comProcess intensification, "green" chemistry approaches. gappeptides.com

Strategic Fluorination Techniques for Site-Specific Difluorination

Functional Group Transformations and Derivatization for Targeted Biochemical Applications

Once synthesized, this compound can be further modified to create tools for biochemical research, such as molecular probes.

Protecting groups are essential in the synthesis of complex molecules like this compound to temporarily mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. organic-chemistry.org

In amino acid synthesis, the amino and carboxyl groups are commonly protected. researchgate.net For the amino group, the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are widely used. researchgate.netiris-biotech.de The Fmoc group is typically removed under basic conditions (e.g., with piperidine), while the Boc group is removed with acid (e.g., trifluoroacetic acid - TFA). organic-chemistry.orgiris-biotech.de This differential stability allows for an "orthogonal" protecting group strategy, where one group can be removed without affecting the other. organic-chemistry.org

For example, in the synthesis of a related compound, (S)-4,4-difluoroglutamic acid, the final product was derivatized with an Fmoc group. nih.gov This is a common step to prepare the amino acid for use in solid-phase peptide synthesis (SPPS). iris-biotech.de

Protecting GroupAbbreviationTypically ProtectsCleavage Conditions
9-FluorenylmethyloxycarbonylFmocAmino group researchgate.netiris-biotech.deBase (e.g., piperidine) iris-biotech.de
tert-ButyloxycarbonylBocAmino group researchgate.netAcid (e.g., TFA) organic-chemistry.org
BenzylBnCarboxyl group researchgate.netStrong acid (e.g., HF) or hydrogenolysis researchgate.net
tert-ButyltBuCarboxyl group researchgate.netiris-biotech.deAcid (e.g., TFA) iris-biotech.de

Bioconjugation is the process of chemically linking a molecule like this compound to another molecule, often a biomolecule such as a protein or antibody, to create a molecular probe or a therapeutic agent like an antibody-drug conjugate (ADC). beilstein-journals.orgsusupport.com

Common conjugation strategies target reactive functional groups on proteins, such as the primary amines of lysine (B10760008) residues or the thiols of cysteine residues. susupport.comnih.gov For instance, N-hydroxysuccinimide (NHS) esters are frequently used to react with lysine amines to form stable amide bonds. susupport.com

More advanced, site-specific conjugation methods are also being developed to create more homogeneous bioconjugates. nih.gov These can involve the introduction of unique functional groups that are not naturally present in proteins, allowing for "bioorthogonal" reactions. nih.gov Examples of such reactions include the "click chemistry" between alkynes and azides. susupport.com Photoredox chemistry is also emerging as a tool for the precise modification of proteins under mild conditions. beilstein-journals.org

For a molecule like this compound, its carboxyl or amino group could be used as a handle for conjugation after appropriate activation and the use of suitable linkers.

Biochemical and Enzymatic Interaction Mechanisms

Substrate Analogue and Inhibitor Properties in Defined Enzymatic Systems

As an analogue of the natural amino acid L-norvaline, 4,4-Difluoro-L-norvaline is recognized by various enzymes involved in amino acid metabolism. However, the presence of the gem-difluoro group at the C4 position fundamentally changes its reactivity and potential as an enzyme inhibitor.

This compound possesses the key features of a mechanism-based enzyme inactivator, also known as a suicide substrate. annualreviews.org This class of inhibitors are unreactive until they are catalytically converted into a reactive species by the target enzyme itself. annualreviews.org This process typically leads to the formation of a covalent bond with an active site residue, causing irreversible inactivation. annualreviews.org

The proposed mechanism for enzymes that process amino acids often involves the abstraction of the α-proton, followed by the elimination of a fluoride (B91410) ion. This elimination would generate a highly reactive α,β-unsaturated intermediate within the confines of the enzyme's active site. This electrophilic species can then be attacked by a nucleophilic amino acid residue (e.g., cysteine, lysine (B10760008), histidine) in the active site, resulting in covalent modification and inactivation of the enzyme. annualreviews.org This strategy has been successfully employed in the design of other fluorinated amino acid inhibitors, such as α,α-difluoromethylornithine (DFMO), a potent inactivator of ornithine decarboxylase. annualreviews.org

Table 1: Examples of Amino Acid Analogs as Mechanism-Based Enzyme Inactivators

Compound Target Enzyme Key Structural Feature Mechanism of Inactivation
5-Nitro-L-norvaline L-Alanine Transaminase, L-Aspartate Transaminase Nitro group on the terminal carbon Elimination of the nitro group to form a reactive species. annualreviews.org
α,α-Difluoromethylornithine (DFMO) Ornithine Decarboxylase Gem-difluoro group on the α-carbon Enzymatic decarboxylation followed by fluoride elimination to form a reactive Michael acceptor. annualreviews.org

| β-CF₃-aminobutyrate | Cystathionine-γ-synthetase | Trifluoromethyl group | Enzymatic processing leads to the formation of a reactive species that alkylates the enzyme. annualreviews.org |

The ability of an enzyme to recognize this compound is predicated on the specific architecture of its active site. Active sites are three-dimensional clefts or grooves on the enzyme surface, composed of a unique arrangement of amino acid residues. saylor.orgnih.gov The binding of a substrate like L-norvaline involves a combination of noncovalent interactions, including hydrogen bonds, ionic bonds with the amino and carboxyl groups, and hydrophobic interactions with the propyl side chain. nih.gov

Allosteric modulation occurs when a molecule binds to a protein at a site topographically distinct from the primary active (orthosteric) site, inducing a conformational change that alters the protein's activity. nih.govfrontiersin.org These modulators can either enhance (positive allosteric modulators) or decrease (negative allosteric modulators) the activity of the orthosteric ligand. nih.gov

While L-norvaline is known to act as a non-competitive inhibitor of arginase, it is not definitively established whether this occurs through a classic allosteric mechanism. medchemexpress.comnih.gov For this compound, there is no direct evidence to suggest it functions as an allosteric modulator. Its primary inhibitory mechanism is more likely to be based on its role as a substrate analogue that hijacks the enzyme's catalytic machinery, as described for mechanism-based inactivators. The conformational changes associated with its binding are likely part of the induced-fit process within the active site rather than a result of binding to a remote allosteric site. libretexts.org

Elucidation of Enzyme Active Site Recognition and Binding Modes

Role in Amino Acid Metabolism and Cellular Biosynthesis Pathways

Once inside a cell, this compound can enter metabolic pathways intended for natural amino acids, leading to its biotransformation and the potential formation of novel metabolic products.

As a non-proteinogenic amino acid, this compound can act as a substrate for enzymes that typically process structurally similar amino acids. nih.gov A primary biotransformation pathway for amino acids is transamination, a reaction catalyzed by aminotransferases (transaminases) that utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. smolecule.com In this reaction, the amino group of this compound would be transferred to an α-keto acid (such as α-ketoglutarate), resulting in the formation of a new amino acid (glutamate) and the corresponding α-keto acid of the fluorinated norvaline. smolecule.com The strong electron-withdrawing nature of the fluorine atoms could potentially influence the rate of this enzymatic process compared to the non-fluorinated L-norvaline.

The enzymatic processing of this compound leads to the formation of distinct downstream metabolic intermediates. taylorandfrancis.com The primary metabolite resulting from transamination would be 4,4-difluoro-2-oxopentanoic acid. This fluorinated α-keto acid represents a key intermediate that could potentially undergo further metabolic reactions or interfere with other metabolic pathways that utilize α-keto acids.

Table 2: Predicted Metabolic Pathway for this compound

Substrate Enzyme Type Co-substrate Product 1 Product 2

| This compound | Aminotransferase | α-Ketoglutarate | 4,4-Difluoro-2-oxopentanoic acid | L-Glutamate |

Enzymatic Processing and Biotransformation Pathways

Impact on Protein and Peptide Structure-Function Relationships

The substitution of proline with its fluorinated analogs, including 4,4-difluoroproline, has been a strategy in protein engineering to modulate peptide and protein stability. nih.govnih.gov The electron-withdrawing nature of fluorine atoms can influence the pyrrolidine (B122466) ring's pucker and the conformational preference of the preceding peptide bond. nih.govnih.gov This effect can also accelerate the cis/trans isomerization of the prolyl peptide bond by reducing its double bond character. nih.govnih.gov

Proline's distinctive cyclic structure restricts the conformational freedom of the peptide chain. sigmaaldrich.com The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation, and the interconversion between these two states is often a rate-limiting step in protein folding. sigmaaldrich.comraineslab.com The energy barrier for this isomerization is relatively high. sigmaaldrich.com Fluorination at the C4 position of the proline ring, as seen in related fluorinated prolines, can lower this rotational barrier, thereby facilitating the cis/trans isomerization process. nih.govraineslab.com While direct studies on this compound's impact on proline isomerization are not extensively detailed in the provided context, the principles observed with 4,4-difluoroproline suggest a similar potential to influence peptide bond dynamics.

In a study involving the thioredoxin protein, the substitution of a conserved cis-proline with 4,4-difluoroproline (Dfp) was investigated. nih.govnih.gov Contrary to expectations based on studies with model peptides, this substitution did not accelerate the rate-limiting trans-to-cis isomerization during the refolding of the thioredoxin variant. nih.govnih.gov This finding highlights that the influence of fluorinated amino acids on peptide bond dynamics can be highly context-dependent, with the tertiary structure of the protein playing a significant role that can override the effects observed in simpler peptide models. nih.govnih.gov

The introduction of fluorinated amino acids can have a profound impact on the thermodynamic stability and folding kinetics of proteins. The stability of a protein is a delicate balance of various non-covalent interactions, including hydrogen bonds, van der Waals forces, and the hydrophobic effect. libretexts.org

Studies on fluorinated prolines have shown that they can either stabilize or destabilize a protein fold depending on the specific isomer and its location within the protein structure. nih.gov For instance, (4R)-fluoroproline has been shown to stabilize protein structures by pre-organizing the peptide backbone into a conformation favorable for the native fold. scispace.com Conversely, the incorporation of 4,4-difluoroproline into the thioredoxin fold resulted in a position-dependent and redox state-dependent destabilization of the protein. nih.govnih.gov

Molecular dynamics (MD) simulations are a powerful computational tool used to study the motion of atoms and molecules and to understand the physical basis of the structure and function of biomolecules. bonvinlab.orgrsc.org These simulations can provide insights into the conformational dynamics of peptides and proteins containing modified amino acids like this compound. bonvinlab.orgscispace.com By simulating the behavior of the molecule over time, researchers can analyze how the fluorinated amino acid affects the protein's flexibility, folding pathways, and the stability of its final three-dimensional structure. The use of enhanced sampling methods in MD simulations can further help in exploring the conformational landscape of these complex systems. rsc.orglivecomsjournal.org

The table below summarizes the observed effects of 4,4-difluoroproline incorporation on the stability of the thioredoxin protein, as an illustrative example of how gem-difluorination can impact protein thermodynamics.

Protein Variant Modification Observed Effect on Stability Reference
Thioredoxin (Trx)Proline to 4,4-difluoroproline (Dfp) substitutionPosition-dependent and redox state-dependent destabilization nih.govnih.gov

Protein-ligand and protein-protein interactions are fundamental to virtually all biological processes. wiley.combeilstein-journals.org These interactions are governed by a complex interplay of forces, including electrostatic interactions, hydrogen bonds, hydrophobic interactions, and van der Waals forces. beilstein-journals.org The introduction of a fluorinated amino acid like this compound can modulate these interactions by altering the local chemical environment at the binding interface.

The fluorine atoms in this compound can participate in favorable interactions with binding partners. For example, fluorine can act as a weak hydrogen bond acceptor and can also engage in so-called "orthogonal" multipolar interactions with carbonyl groups, which can contribute to binding affinity. The strategic placement of fluorinated amino acids has been utilized in the design of peptides with enhanced binding properties. scispace.com

In one instance, the incorporation of 4,4-difluoronorvaline was found to be beneficial for the interaction of a peptide with its target protein. scispace.com This suggests that the unique properties of the difluorinated side chain can contribute positively to the binding energy. The modulation of these interactions is critical in various applications, including the development of therapeutic peptides and the study of biological signaling pathways. beilstein-journals.orggoogleapis.com

The table below provides a general overview of the types of interactions that can be influenced by the incorporation of fluorinated amino acids.

Interaction Type Potential Impact of this compound Governing Principles Reference
Protein-LigandCan enhance or alter binding affinity and specificity.Modification of local polarity, hydrogen bonding capacity, and steric interactions at the binding site. scispace.comwiley.comgoogleapis.com
Protein-ProteinCan modulate the formation and stability of protein complexes.Alteration of the interaction interface, affecting the balance of hydrophobic, electrostatic, and other non-covalent forces. scispace.combeilstein-journals.org

Applications As Advanced Research Tools and Probes in Biological Systems

Non-Canonical Amino Acid Incorporation for Directed Protein Engineering

The ability to incorporate non-canonical amino acids (ncAAs) like 4,4-Difluoro-L-norvaline into proteins allows for the precise modification of protein structure and function. caltech.edu This field, known as protein engineering, has been revolutionized by the development of methods to expand the genetic code. nih.gov

Site-specific mutagenesis enables the introduction of ncAAs at specific positions within a protein's sequence. nih.gov This is often achieved by repurposing a "stop" codon, such as the amber codon (UAG), to encode for the ncAA. nih.govacs.org This powerful technique, known as genetic code expansion, allows for the creation of proteins with novel chemical functionalities. nih.govnih.gov The introduction of fluorinated amino acids, for instance, can enhance protein stability. caltech.edu

The successful incorporation of an ncAA requires an orthogonal translation system (OTS). google.comnih.gov An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) that are engineered to be independent of the host cell's native translational machinery. nih.govnih.gov This engineered pair specifically recognizes the ncAA and the designated codon, ensuring the precise insertion of the novel amino acid into the growing polypeptide chain. google.comnih.gov Several orthogonal systems, such as those derived from Methanocaldococcus jannaschii, have been successfully adapted for use in E. coli to incorporate a wide variety of ncAAs. nih.govfrontiersin.org

Site-Specific Mutagenesis and Genetic Code Expansion Methodologies

Development of Fluorescent and Spectroscopic Probes for Biological Imaging and Sensing

The unique properties of fluorinated compounds like this compound make them excellent candidates for the development of advanced imaging and sensing probes. nih.gov

Molecular rotors are a class of fluorescent dyes whose fluorescence is dependent on their rotational freedom. nih.gov When their rotation is hindered, for example, by binding to a target molecule or incorporation into a structured environment, their fluorescence intensity increases significantly. nih.gov This "turn-on" mechanism makes them highly sensitive probes with low background signal. mdpi.comresearchgate.net The design and synthesis of rotor-fluorogenic probes often involve conjugating a molecular rotor to a targeting moiety, such as an amino acid. nih.gov These probes are particularly useful for no-wash live-cell imaging. researchgate.net

A notable example is the development of Rf470DL, a rotor-fluorogenic fluorescent D-amino acid that emits a red signal upon incorporation into the peptidoglycan of live bacteria. rndsystems.com This allows for the direct visualization of bacterial cell wall biosynthesis without the need for washing away unbound probe. rndsystems.com

Table 1: Properties of a Rotor-Fluorogenic Probe

Property Value
Excitation Wavelength (λex) ~470 nm
Emission Wavelength (λem) ~620 nm
Quantum Yield (in PBS with 50% glycerol) 0.042
Extinction Coefficient 33,106 M⁻¹cm⁻¹

Data for the rotor-fluorogenic D-amino acid probe Rf470DL. rndsystems.com

The bacterial cell wall is a crucial structure for bacterial survival and a primary target for many antibiotics. mdpi.com Fluorescent probes that can visualize the dynamics of cell wall synthesis are invaluable tools for understanding bacterial growth and for developing new antibacterial agents. nih.govgoogle.com Fluorescent D-amino acids (FDAAs) have emerged as powerful probes for labeling peptidoglycan, a major component of the bacterial cell wall. nih.gov These probes are incorporated into the peptidoglycan during its synthesis, providing a direct readout of this essential process. google.comnih.gov The use of fluorogenic probes in this context is particularly advantageous as it minimizes background fluorescence. rndsystems.com

¹⁹F NMR spectroscopy is a powerful technique for studying protein structure and dynamics. nih.govnih.gov The fluorine nucleus (¹⁹F) has several advantageous properties for NMR, including 100% natural abundance and high sensitivity. nih.gov Since fluorine is virtually absent in biological systems, the incorporation of a fluorinated amino acid like this compound provides a unique and sensitive spectroscopic window with no background signal. nih.govresearchgate.net

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local environment, making it an excellent reporter of conformational changes in proteins. nih.gov By strategically placing a ¹⁹F label within a protein, researchers can map structural changes, characterize protein dynamics, and study interactions with other molecules. nih.govnih.gov For instance, 4,4-difluoroproline has been used as a sensitive probe to study proline conformation and cis-trans isomerization in peptides and proteins. researchgate.netchemrxiv.org The difference in the chemical shifts of the two diastereotopic fluorine atoms in 4,4-difluoroproline provides detailed information about the local protein structure and dynamics. researchgate.netchemrxiv.org

Table 2: Chemical Shift Differences in 4,4-Difluoroproline

Amide Bond Conformation Chemical Shift Difference (ΔδFF)
trans 0–3 ppm
cis 5–12 ppm

This table illustrates how the chemical shift difference between the two fluorine atoms in 4,4-difluoroproline can distinguish between cis and trans prolyl amide bonds. researchgate.netchemrxiv.org

Applications in Imaging Specific Cellular Structures (e.g., bacterial cell walls)

Contributions to Chemical Biology and Mechanistic Drug Discovery Research

The strategic incorporation of fluorine atoms into amino acids has become a powerful tool in chemical biology and drug discovery. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly influence the biological activity and metabolic stability of parent molecules. This compound is a synthetic amino acid that leverages these properties, serving as a valuable building block and mechanistic probe in the development of targeted therapeutics.

The introduction of gem-difluorination at the 4-position of the L-norvaline side chain creates a molecule with altered electronic and conformational properties compared to its non-fluorinated counterpart. These modifications are instrumental in its application for studying enzyme mechanisms and as a component in the design of enzyme inhibitors. core.ac.uk The presence of the difluoro group can affect the pKa of nearby functionalities, influence binding interactions with enzyme active sites, and block potential sites of metabolism, thereby enhancing the compound's utility as a research tool. core.ac.uk

A significant application of this compound is in the field of mechanistic drug discovery, particularly in the design of inhibitors for cysteine proteases. google.com Cysteine proteases, such as cathepsins, are implicated in a variety of physiological and pathological processes. Aberrant activity of these enzymes is associated with diseases like osteoporosis, osteoarthritis, rheumatoid arthritis, and tumor metastasis. google.com Consequently, the development of specific inhibitors for these enzymes is a key area of therapeutic research.

Research has focused on incorporating this compound into larger, non-peptide molecules designed to target the active sites of these proteases. google.com The difluoromethyl group in these inhibitor constructs can serve as a key pharmacophore, interacting with the enzyme's active site to achieve potent and selective inhibition. The synthesis of such inhibitors often involves the initial preparation of N-protected this compound, which is then used as a crucial intermediate in a multi-step synthetic route to the final active compound. google.com

The table below summarizes the key research findings regarding the application of this compound derivatives in mechanistic drug discovery.

Target Enzyme ClassSpecific ExamplesRationale for Use of this compoundPotential Therapeutic Applications
Cysteine ProteasesCathepsin B, Cathepsin K, Cathepsin L, Cathepsin SThe difluoroalkyl group acts as a key structural component of inhibitors designed to target the enzyme active site. google.comOsteoporosis, Osteoarthritis, Rheumatoid Arthritis, Tumor Invasion and Metastasis. google.com

The use of this compound in this context provides a clear example of how fluorinated amino acids contribute to chemical biology by enabling the creation of sophisticated molecular probes and potential therapeutic agents. These tools allow for a deeper understanding of enzyme function and provide a basis for the rational design of new drugs.

Advanced Analytical and Spectroscopic Characterization in Mechanistic Research

Comprehensive Spectroscopic Techniques for Molecular Interaction Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are paramount in defining the structural integrity of 4,4-Difluoro-L-norvaline and probing its interactions with target enzymes. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful tools in this analytical arsenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated amino acids like this compound. The presence of fluorine atoms provides a unique advantage for ¹⁹F NMR studies, which is a highly sensitive technique for probing molecular conformation and interactions. For instance, in studies of similar fluorinated amino acids like 4,4-difluoroproline, the difference in chemical shifts (ΔδFF) between the two diastereotopic fluorine atoms has been shown to be a sensitive reporter of the proline ring pucker and cis-trans isomerism of the preceding amide bond. chemrxiv.org A small ΔδFF is indicative of a disordered conformation, while a large difference suggests a more ordered structure. chemrxiv.org This principle can be extended to this compound to understand its conformational preferences both in its free state and when bound to a biological target.

Furthermore, ¹H NMR spectroscopy provides detailed information about the proton environment within the molecule, and its application in combination with ¹⁹F NMR can offer a comprehensive picture of the compound's structure and its interactions. For example, high-field ¹H NMR has been effectively used for the multicomponent analysis of low molecular weight compounds in biological fluids, allowing for the investigation of metabolic changes. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of amino acids and peptides, providing accurate mass measurements with minimal fragmentation. caltech.edu In mechanistic studies, MS can be used to identify and characterize the products of enzymatic reactions involving this compound, thereby providing direct evidence of its role as a substrate or inhibitor.

Tandem mass spectrometry (MS/MS) further enhances the analytical power by allowing for the fragmentation of selected ions to elucidate their structure. This is particularly useful in identifying post-translational modifications or in sequencing peptides that have incorporated this compound. nih.gov

Table 1: Spectroscopic Data for this compound and Related Compounds

CompoundSpectroscopic TechniqueKey FindingsReference
This compound ¹⁹F NMRThe chemical shifts of the diastereotopic fluorine atoms can indicate conformational preferences. chemrxiv.org
This compound ESI-MSConfirms the molecular weight and elemental composition of the compound. caltech.edu
4,4-Difluoroproline ¹⁹F NMRThe difference in chemical shifts between fluorine atoms reports on ring pucker and amide bond isomerism. chemrxiv.org
Amino Acid Derivatives LC-ESI-MS/MSEnables specific detection and quantification of derivatized amino acids. researchgate.net

Chromatographic Methods for Biochemical Purity Assessment and Research Sample Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound in various matrices, ensuring the purity of research samples and enabling the accurate measurement of its concentration in biological assays.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of amino acids. researchgate.netmyfoodresearch.com Due to the lack of a strong chromophore in most amino acids, derivatization is often required to enhance their detection by UV-Vis or fluorescence detectors. myfoodresearch.com Common derivatizing agents include 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and o-phthalaldehyde (B127526) (OPA). researchgate.netplos.org

Reversed-phase HPLC (RP-HPLC) on a C18 column is a standard method for separating amino acid derivatives. caltech.eduscispace.com The choice of mobile phase modifier is critical for achieving good separation and sensitivity. While trifluoroacetic acid (TFA) improves peak shape, it can suppress ionization in mass spectrometry. Difluoroacetic acid (DFA) has been explored as a compromise, offering better separation than formic acid and less ion suppression than TFA.

For the analysis of underivatized amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a viable alternative. HILIC columns can retain and separate polar compounds like amino acids using a high percentage of organic solvent in the mobile phase.

Enantiomeric Separation:

Since biological activity is often stereospecific, it is crucial to determine the enantiomeric purity of this compound. Chiral chromatography is employed for this purpose. This can be achieved by using a chiral stationary phase or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.govnih.gov For instance, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a well-known chiral derivatizing agent used for the determination of amino acid enantiomers. nih.gov

Biochemical Purity Assessment:

The purity of this compound used in research is critical for obtaining reliable and reproducible results. HPLC is the primary tool for assessing this purity. A validated HPLC method can quantify the main compound and detect any impurities. The limit of detection (LOD) and limit of quantitation (LOQ) of the method determine its sensitivity for detecting trace impurities. nih.gov

Table 2: Chromatographic Methods for Amino Acid Analysis

Chromatographic TechniqueStationary PhaseDerivatizationKey ApplicationReference
Reversed-Phase HPLC C18Pre-column (e.g., Fmoc-Cl, OPA) or Post-columnQuantification and purity assessment of amino acids. caltech.eduresearchgate.netplos.org
HILIC SilicaNoneAnalysis of underivatized amino acids.
Chiral HPLC Chiral Stationary Phase or Chiral Derivatizing Agent (e.g., Marfey's reagent)Yes (for diastereomer formation)Determination of enantiomeric purity. nih.govnih.gov
Nano-LC O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic columnFMOCEnantioseparation of amino acids. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Dynamics and Docking Simulations for Predictive Interaction Modeling

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to predict and analyze the interaction of ligands with biological macromolecules, such as proteins and enzymes. d-nb.inforsc.org These methods provide insights into the binding modes, conformational changes, and stability of ligand-receptor complexes at an atomic level. plos.org

For 4,4-Difluoro-L-norvaline, molecular docking simulations can be employed to predict its binding affinity and orientation within the active site of target enzymes. For instance, given that L-norvaline is a known inhibitor of arginase, docking studies of its difluorinated analog could elucidate how the fluorine atoms influence interactions with key residues in the arginase active site. smolecule.commedchemexpress.com The introduction of the electron-withdrawing fluorine atoms can alter the electrostatic potential and hydrogen bonding capabilities of the molecule, potentially leading to different or enhanced binding modes compared to the parent compound.

MD simulations can further refine the static picture provided by docking. plos.org By simulating the dynamic behavior of the this compound-enzyme complex over time, researchers can assess the stability of the predicted binding pose and identify any induced conformational changes in the protein. scispace.com These simulations can also provide a thermodynamic profile of the binding event by calculating the free energy of binding.

A hypothetical study might involve docking this compound into the active site of human arginase I. The results could be compared with the known binding mode of L-norvaline to understand the impact of difluorination. Subsequent MD simulations would then reveal the dynamic stability of these interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on density functional theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. nih.govnih.govamazonaws.com These methods can provide valuable data on molecular orbitals, charge distribution, and the energies of different conformational states, which are crucial for interpreting and predicting chemical behavior. semanticscholar.orgrsc.org

For this compound, quantum chemical calculations can be used to:

Analyze the effect of difluorination on the molecule's electronic properties. The two fluorine atoms significantly lower the energy of the σ* orbitals of the adjacent C-H bonds, which can influence its reactivity as a potential enzyme inhibitor.

Determine the most stable conformation of the molecule. By calculating the relative energies of different rotamers, the preferred three-dimensional structure of this compound can be identified.

Calculate the partial atomic charges. This information is critical for understanding electrostatic interactions with biological targets. The highly electronegative fluorine atoms will induce a significant partial positive charge on the C4 carbon.

These calculations provide fundamental parameters that can be used as input for more complex simulations, such as MD, and are vital for building accurate force fields for novel molecules like this compound.

Elucidation of Structure-Activity Relationships Governing Specific Biochemical Effects

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. mdpi.com The introduction of fluorine is a common strategy in SAR studies to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net

The specific biochemical effects of this compound are intrinsically linked to its structure:

The L-amino acid backbone: This allows the molecule to be recognized by enzymes that process natural amino acids.

The difluoromethyl group: This functional group can act as a bioisostere for a hydroxyl or methyl group, but with significantly different electronic properties. The strong C-F bonds can also enhance the compound's metabolic stability against oxidative degradation.

SAR studies on related fluorinated amino acids have shown that the position and number of fluorine atoms can have a dramatic impact on biological activity. For example, fluorinated analogs of amino acids have been developed as enzyme inhibitors, where the fluorinated moiety plays a key role in the inactivation mechanism. nih.govacs.org In the case of this compound, its potential as an enzyme inhibitor would depend on the specific interactions of the difluorinated side chain within the enzyme's active site. For instance, it has been noted that glutamyl-tRNA synthetase can activate 4,4-difluoro-glutamate, indicating that some enzymes can accommodate such fluorinated substrates. pnas.org

A systematic SAR study would involve synthesizing and testing a series of analogs of L-norvaline with varying degrees of fluorination at the 4-position (mono- and trifluoro) to determine the optimal level of fluorination for a desired biological effect.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Difluoro-L-norvaline, and how can fluorination efficiency be maximized?

  • Methodological Answer : Fluorination typically involves nucleophilic or electrophilic substitution reactions. For difluoro compounds, methods like halogen exchange (e.g., using KF/18-crown-6 in polar aprotic solvents) or direct fluorination via Balz-Schiemann reactions may be applicable. Ensure stoichiometric control and inert atmospheres to minimize side reactions. Post-synthesis, confirm fluorination efficiency using 19F^{19}\text{F} NMR and mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine HPLC (C18 column, aqueous/organic mobile phase) to assess purity (>95%) with spectroscopic techniques:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify backbone structure.
  • 19F^{19}\text{F} NMR to confirm fluorination at the 4,4-positions.
  • FT-IR for functional group analysis (e.g., carboxylic acid and amine stretches).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Store lyophilized powder at 20C-20^\circ\text{C} in airtight, light-protected containers to prevent hydrolysis or photodegradation. For aqueous solutions, use pH 7.0–7.4 buffers and avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC analysis over 1–3 months .

Advanced Research Questions

Q. How does the introduction of fluorine atoms at the 4,4-positions influence enzymatic interactions compared to non-fluorinated L-norvaline?

  • Methodological Answer : Fluorine’s electronegativity alters electronic and steric properties, potentially affecting substrate binding. Use kinetic assays (e.g., Michaelis-Menten analysis) with target enzymes (e.g., aminotransferases) to compare KmK_m and kcatk_{\text{cat}}. Pair with molecular docking simulations to map fluorine’s role in active-site interactions .

Q. How should researchers address contradictory data in studies involving fluorinated amino acids, such as conflicting enzymatic inhibition results?

  • Methodological Answer : Apply triangulation by cross-validating results with multiple methods:

  • Replicate experiments under standardized conditions (pH, temperature).
  • Use orthogonal assays (e.g., fluorescence quenching vs. calorimetry).
  • Conduct meta-analyses of published data to identify confounding variables (e.g., buffer composition).
  • Employ statistical tools like Bland-Altman plots to assess measurement agreement .

Q. What experimental designs are recommended for comparative studies between this compound and its non-fluorinated analogs?

  • Methodological Answer : Use a longitudinal design with matched controls:

  • Synthesize both compounds in parallel to ensure identical purification protocols.
  • Apply isothermal titration calorimetry (ITC) to compare binding thermodynamics.
  • Utilize cell-based assays (e.g., proliferation or apoptosis studies) to evaluate biological activity differences.
  • Analyze data with mixed-effects models to account for batch variability .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals, PubChem (for structural data), and institutional repositories. Avoid non-academic platforms like BenchChem .
  • Analytical Rigor : Validate findings via cross-laboratory collaborations and open-data sharing to enhance reproducibility.
  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, including waste disposal and occupational safety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.